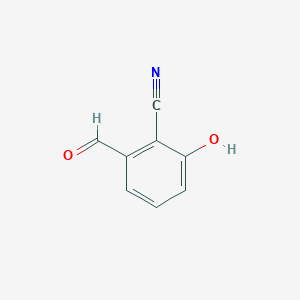
2-Formyl-6-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It is also known by other names, including Salicylonitrile , o-Cyanophenol , and o-Hydroxybenzonitrile .
- The compound features a benzene ring substituted with a formyl group (CHO) at position 2 and a hydroxy group (OH) at position 6.
2-Formyl-6-hydroxybenzonitrile: is a chemical compound with the molecular formula and a molecular weight of approximately 119.12 g/mol.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of (salicylonitrile) with (methanal) under acidic conditions. The formyl group is introduced at the ortho position to the hydroxy group.
Reaction Conditions: Acid-catalyzed condensation reactions are typically carried out in solvents like ethanol or methanol.
Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.
Analyse Chemischer Reaktionen
Reactivity: 2-Formyl-6-hydroxybenzonitrile can undergo various reactions
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactive properties.
Medicine: Notable for its potential pharmacological applications.
Industry: Limited industrial applications due to its specialized nature.
Wirkmechanismus
- The compound’s mechanism of action varies based on its specific application.
- In biological systems, it may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate specific targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other hydroxybenzonitriles, such as and , share structural similarities.
Uniqueness: 2-Formyl-6-hydroxybenzonitrile’s unique combination of formyl and hydroxy groups distinguishes it from related compounds.
Remember that while this compound has intriguing properties, its broader applications are still being explored. Researchers continue to investigate its potential in various fields.
Eigenschaften
CAS-Nummer |
73289-82-4 |
|---|---|
Molekularformel |
C8H5NO2 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-formyl-6-hydroxybenzonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-7-6(5-10)2-1-3-8(7)11/h1-3,5,11H |
InChI-Schlüssel |
YEYAXXBUWPTNPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


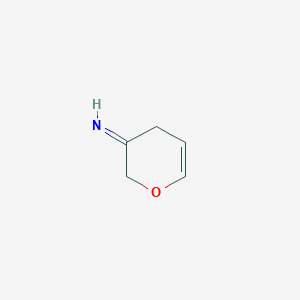
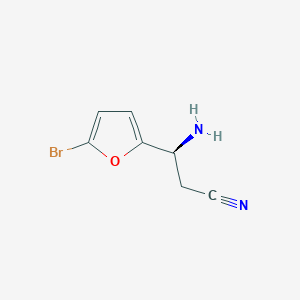
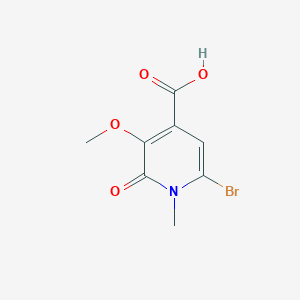
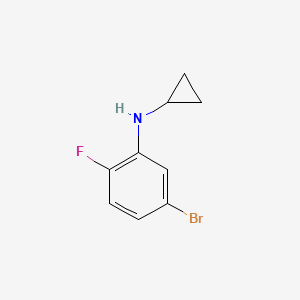




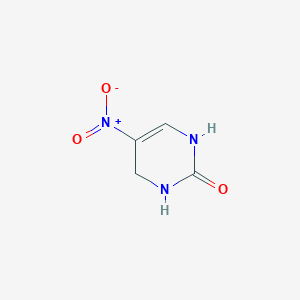

![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)

![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
